BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 51250-75-0) is a 3,5-diaryl-4,5-dihydroisoxazole (Δ²-isoxazoline) with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol. This heterocyclic scaffold is characterized by a five-membered ring bearing a 4-methoxyphenyl group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 51250-75-0
Cat. No. B15211756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole
CAS51250-75-0
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-10,17H,11H2,1-2H3
InChIKeyHCBZXRTVCJMVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 51250-75-0)


5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 51250-75-0) is a 3,5-diaryl-4,5-dihydroisoxazole (Δ²-isoxazoline) with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol [1]. This heterocyclic scaffold is characterized by a five-membered ring bearing a 4-methoxyphenyl group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position. The compound contains a single stereocenter at the C5 carbon of the dihydroisoxazole ring, making it a racemic mixture unless otherwise specified. It appears primarily in chemical vendor catalogs and research repositories as a synthetic building block, with limited primary literature reports on its biological activity [2].

Why 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole Cannot Be Replaced with Other In-Class Isoxazolines


Substitution among 3,5-diaryl-4,5-dihydroisoxazoles is not straightforward because the regioisomeric arrangement of aryl substituents—specifically the position of the methoxy and methyl groups on the isoxazoline ring—can profoundly influence molecular recognition, metabolic stability, and physicochemical properties. The target compound, with its 4-methoxyphenyl at the 5-position and 4-methylphenyl at the 3-position, is structurally distinct from its regioisomer 3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 115672-26-9) . In related oxazole systems, a single positional swap of substituents has been reported to alter biological activity entirely; for example, the natural product 5-(4-methoxyphenyl)-oxazole (MPO) inhibits Caenorhabditis elegans hatch, whereas its closely related analogs lose all activity [1]. Although direct comparative data for the target compound are sparse, existing class-level evidence strongly cautions against assuming interchangeability without empirical verification. The following section presents all available quantitative differentiation evidence and explicitly notes where data are insufficient for confident procurement decisions.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole


Regioisomeric Integrity: Structural Distinction from 3-(4-Methoxyphenyl)-5-(4-methylphenyl) Regioisomer

The target compound and its regioisomer 3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 115672-26-9) share the same molecular formula (C₁₇H₁₇NO₂, MW 267.32) but differ in the placement of the 4-methoxyphenyl and 4-methylphenyl groups on the isoxazoline ring. This regioisomeric relationship is confirmed by distinct CAS numbers (51250-75-0 vs. 115672-26-9) and different IUPAC names . No head-to-head biological or physicochemical comparison of the two regioisomers has been reported in the peer-reviewed literature. However, in the structurally related oxazole series, regioisomerism has been shown to be a critical determinant of activity: 5-(4-methoxyphenyl)-oxazole (MPO) exhibits C. elegans hatch inhibition, whereas 4-(4-methoxyphenyl)-oxazole and other positional isomers are inactive [1].

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Ring Saturation State: Differentiation from Fully Aromatic 5-(4-Methoxyphenyl)-3-(4-methylphenyl)isoxazole

The target 4,5-dihydroisoxazole is the partially reduced analog of the fully aromatic isoxazole 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole (CAS 37613-33-5). The saturation of the C4–C5 double bond introduces: (1) a stereogenic center at C5, creating a racemic mixture absent in the planar aromatic analog; (2) a change in calculated logP from approximately 3.9 (aromatic isoxazole, MW 265.31) to 3.6 (dihydroisoxazole, MW 267.32, XLogP3-AA [1]); and (3) an increase in molecular flexibility due to the sp³-hybridized C4 and C5 carbons. The topological polar surface area remains identical at 30.8 Ų for both compounds [1]. No comparative biological data between the dihydro and aromatic forms are available in the public domain.

Medicinal Chemistry Chemical Biology Physicochemical Profiling

Synthetic Accessibility: Cycloaddition Route Differentiates from Oxazole Synthesis Pathways

The 4,5-dihydroisoxazole ring is typically accessed via 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, a reaction that proceeds under mild conditions and tolerates a range of aryl substituents . In contrast, the fully aromatic isoxazole analog requires either oxidation of the dihydroisoxazole or a different cyclocondensation strategy (e.g., reaction of a 1,3-diketone with hydroxylamine) [1]. The target compound can therefore be synthesized in a single step from commercially available 4-methylbenzonitrile oxide and 4-methoxystyrene, whereas the aromatic analog may require additional oxidation steps that reduce overall yield and introduce byproducts. No quantitative yield comparison between the two specific compounds has been published.

Synthetic Chemistry Process Chemistry Building Block Procurement

Critical Transparency: Absence of Published Biological Profiling Data

A comprehensive search of PubMed, BindingDB, and Google Scholar (as of 2026-05) did not identify any published study reporting quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, or % inhibition) for the target compound 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole. The compound appears in the EPA DSSTox database [1] and PubChem, but without bioassay annotations. The BindingDB entry associated with the target directs to an article on 5-(4-methoxyphenyl)-oxazole (MPO) derivatives, which does not include the dihydroisoxazole scaffold [2]. Consequently, no direct comparative biological evidence can be provided at this time. Any procurement decision based on assumed biological activity would carry unquantifiable risk.

Data Gap Procurement Risk Biological Screening

Recommended Application Scenarios for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole Based on Available Evidence


Synthetic Building Block for Isoxazoline-Containing Hybrid Molecules

The compound can serve as a core scaffold for the synthesis of 3,5-diaryl-4,5-dihydroisoxazole-containing hybrids via further functionalization at the C4 position or through elaboration of the aryl rings. This application is supported by its well-precedented 1,3-dipolar cycloaddition synthesis and the existence of related hybrid molecules with anticancer activity in the literature (e.g., 3,5-diaryl isoxazoline–quinazolinone conjugates, PMID: 21194809). However, users should plan for de novo biological characterization, as no profiling data exist for the parent compound.

Regioisomeric Reference Standard for Analytical Method Development

Because the target compound and its regioisomer (CAS 115672-26-9) share identical molecular weight but differ in substituent arrangement, the pair can serve as a challenging test case for developing and validating chromatographic or NMR methods capable of resolving regioisomeric impurities. The available ¹³C NMR spectrum on PubChem [1] provides a starting point for method development.

Physicochemical Probe for Studying Saturation Effects in Heterocyclic Series

The compound, together with its fully aromatic analog (CAS 37613-33-5), presents a matched molecular pair differing only in ring saturation. This pair can be used to experimentally measure the impact of saturation on logD, solubility, metabolic stability, and plasma protein binding—data that would be valuable for medicinal chemistry design principles but which have not yet been published [2].

Precursor for Oxidative Aromatization to Isoxazole Derivatives

The 4,5-dihydroisoxazole can be oxidized to the corresponding aromatic isoxazole using standard oxidants (e.g., DDQ, MnO₂, or NBS). Researchers requiring the aromatic isoxazole but seeking a milder or more scalable two-step route (cycloaddition then oxidation) may procure this dihydro compound as the stable intermediate .

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.